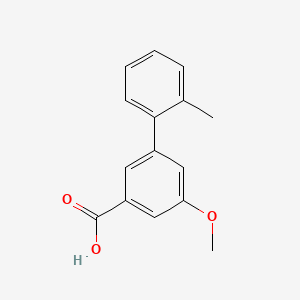

5-Methoxy-3-(2-methylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-5-3-4-6-14(10)11-7-12(15(16)17)9-13(8-11)18-2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZOBRISDGBAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688591 | |

| Record name | 5-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262004-87-4 | |

| Record name | 5-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 3 2 Methylphenyl Benzoic Acid

Advanced Synthetic Routes and Reaction Mechanisms

The core structure of 5-Methoxy-3-(2-methylphenyl)benzoic acid is a biaryl system, which is most effectively constructed using modern cross-coupling methodologies. These methods offer high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Strategies for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds between aromatic rings. nih.gov This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. nih.gov For the synthesis of this compound, two primary pathways are viable:

Pathway A: The reaction between 3-bromo-5-methoxybenzoic acid and (2-methylphenyl)boronic acid.

Pathway B: The coupling of a 3-borono-5-methoxybenzoic acid derivative with 2-bromotoluene.

Both pathways are expected to proceed under mild conditions with high functional group tolerance, a hallmark of the Suzuki-Miyaura reaction. nih.gov The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

Precursor Synthesis and Functionalization of Phenyl and Benzoic Acid Moieties

The success of the Suzuki-Miyaura coupling hinges on the availability of suitably functionalized precursors.

Benzoic Acid Moiety : The key precursor, 3-bromo-5-methoxybenzoic acid, can be synthesized through various routes. One common method involves the bromination of 3-methoxybenzoic acid. Alternatively, starting from 3,5-dihydroxybenzoic acid, selective monomethylation followed by bromination can provide the desired intermediate. Another approach is the oxidation of 1-bromo-3-methoxy-5-methylbenzene using a strong oxidizing agent like potassium permanganate (KMnO₄), analogous to the synthesis of 3-bromo-5-methylbenzoic acid from 1-bromo-3,5-dimethylbenzene. chemicalbook.com

Phenyl Moiety : The coupling partner, (2-methylphenyl)boronic acid, also known as o-tolylboronic acid, is a widely used reagent in organic synthesis. chemicalbook.comchemimpex.com It can be prepared from 2-bromotoluene via a Grignard reaction followed by treatment with a trialkyl borate, or through palladium-catalyzed coupling of the aryl halide with a diboronic acid reagent. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the Suzuki-Miyaura reaction is crucial for maximizing yield and purity, especially when dealing with sterically hindered substrates. organic-chemistry.org Key parameters include the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand : Palladium complexes are the most common catalysts. mdpi.com While Pd(PPh₃)₄ can be effective, modern catalysts often employ specialized phosphine ligands, such as dialkylbiaryl phosphines (e.g., SPhos, DavePhos), which enhance catalytic activity and stability, allowing for lower catalyst loadings and even room-temperature reactions for challenging substrates like aryl chlorides. nih.govacs.org N-heterocyclic carbene (NHC) ligands also offer robust catalyst systems with high turnover numbers. organic-chemistry.org

Base and Solvent : The choice of base is critical for activating the boronic acid. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). nih.govacs.org The solvent system often consists of an organic solvent like dioxane, toluene, or 2-propanol, frequently with water as a co-solvent to aid in dissolving the base and facilitating the reaction. organic-chemistry.orgacs.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(OAc)₂ / SPhos | [Pd(IPr)(cin)Cl] | Pd(PPh₃)₄ |

| Base | K₃PO₄ | K₂CO₃ | Na₂CO₃ |

| Solvent | Toluene / H₂O | 2-MeTHF / H₂O | Dioxane / H₂O |

| Temperature | 80-100 °C | Room Temperature - 60 °C | 90 °C |

| Notes | Effective for sterically hindered substrates. | Utilizes a stable NHC-palladium complex. | A classic, widely used catalyst system. |

Derivatization and Structural Modification of this compound

The functional groups present in the title compound—a carboxylic acid, a methoxy (B1213986) group, and a methyl group—provide multiple handles for further chemical modification and derivatization.

Esterification and Amidation Reactions at the Carboxyl Group

The carboxylic acid moiety is a prime site for derivatization to produce esters and amides, which can significantly alter the compound's physicochemical properties.

Esterification : The formation of esters from the benzoic acid can be achieved through several methods. The classic Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu This is an equilibrium-driven process, often requiring excess alcohol or removal of water to achieve high yields. tcu.edu For sterically hindered acids or sensitive alcohols, other methods are preferred. acs.org Reagents like triethyloxonium fluoroborate or the use of coupling agents can be effective. acs.org For instance, activating the carboxylic acid with 1-hydroxybenzotriazole (HOBt) and a carbodiimide like EDC can facilitate esterification with tertiary alcohols. researchgate.net

Amidation : Amide bond formation is a cornerstone of medicinal chemistry. Direct thermal condensation of the benzoic acid with an amine is possible but often requires harsh conditions. researchgate.net A more common and milder approach involves the use of coupling reagents. rsc.org A wide array of reagents, such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or phosphonium- and uronium-based reagents (e.g., COMU), can activate the carboxylic acid to facilitate reaction with a primary or secondary amine. researchgate.netluxembourg-bio.com The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base. researchgate.net

Table 2: Common Methods for Carboxyl Group Derivatization

| Reaction | Reagents | Conditions | Product |

| Esterification | R'OH, H₂SO₄ (cat.) | Reflux | Ester |

| Amidation | R'R''NH, EDC, HOBt | Room Temperature, DMF/DCM | Amide |

Modifications of the Methoxy and Methylphenyl Substituents

The other functional groups on the biaryl scaffold can also be targeted for modification.

Modifications of the Methoxy Group : The aryl methyl ether can be cleaved to reveal a phenol. Boron tribromide (BBr₃) is a classic and highly effective reagent for the demethylation of aryl methyl ethers. nih.govcommonorganicchemistry.comsemanticscholar.org The reaction proceeds via Lewis acid activation of the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. reddit.com This transformation provides access to the corresponding hydroxybenzoic acid derivative, a valuable intermediate for further functionalization.

Modifications of the Methylphenyl Substituent : The benzylic methyl group is susceptible to oxidation. mdpi.com Depending on the reagents and conditions, it can be oxidized to various states. Mild oxidation, for instance using cerium(IV) ammonium nitrate or N-hydroxyphthalimide (NHPI) with a metal co-catalyst and O₂, can yield the corresponding benzaldehyde. rsc.orgthieme-connect.de More vigorous oxidation, for example with potassium permanganate (KMnO₄), can convert the methyl group all the way to a carboxylic acid, resulting in a dicarboxylic acid biaryl compound. thieme-connect.combeilstein-journals.org This opens up possibilities for creating more complex structures or polymers.

Synthesis of Conformationally Restricted Analogs

The synthesis of conformationally restricted analogs of this compound is a key area of interest for modulating its physicochemical and pharmacological properties. By locking the molecule into a specific three-dimensional arrangement, it is possible to enhance its interaction with biological targets. Methodologies to achieve this often involve the introduction of additional chemical bonds to bridge the two aromatic rings or to restrict the rotation around the biaryl axis.

One common strategy involves intramolecular cyclization reactions. For instance, functional groups can be introduced onto the phenyl and methylphenyl rings that can subsequently react to form a new ring system. Examples of such reactions could include intramolecular Friedel-Crafts acylation, McMurry coupling, or ring-closing metathesis, depending on the nature of the appended functional groups. The resulting cyclic structures would effectively lock the dihedral angle between the two aromatic rings.

Another approach is the introduction of bulky substituents ortho to the biaryl bond. These substituents would sterically hinder free rotation, thereby creating stable atropisomers. While not forming a covalent bridge, this method effectively restricts the conformational flexibility of the molecule.

Table 1: Potential Strategies for the Synthesis of Conformationally Restricted Analogs

| Strategy | Description | Potential Reaction |

| Intramolecular Cyclization | Formation of a new ring connecting the two aryl groups. | Friedel-Crafts Acylation, McMurry Coupling |

| Steric Hindrance | Introduction of bulky groups to restrict rotation. | Suzuki or Negishi coupling with sterically hindered boronic acids or organozinc reagents. |

Stereoselective Synthesis Approaches

Given the potential for atropisomerism in this compound due to hindered rotation around the biaryl bond, stereoselective synthesis becomes a critical consideration. Atropisomers are stereoisomers resulting from restricted rotation about a single bond, and their selective synthesis is a significant challenge in modern organic chemistry.

One of the most powerful methods for achieving stereoselective synthesis of biaryls is through asymmetric cross-coupling reactions. Catalytic systems employing chiral ligands, often based on palladium or nickel, can effectively control the stereochemical outcome of the reaction. For instance, a Suzuki-Miyaura coupling between a suitably substituted methoxybenzoic acid derivative and a 2-methylphenylboronic acid could be rendered stereoselective by the use of a chiral phosphine ligand. The choice of ligand, solvent, and reaction conditions would be crucial in achieving high enantiomeric excess.

Another approach involves the use of a chiral auxiliary. A chiral group can be temporarily attached to one of the coupling partners, directing the stereochemical course of the biaryl bond formation. Following the coupling reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product.

Finally, kinetic resolution of a racemic mixture of this compound could be employed. This involves the use of a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically pure counterpart.

Table 2: Key Considerations for Stereoselective Synthesis

| Approach | Key Parameters | Desired Outcome |

| Asymmetric Catalysis | Chiral ligand, metal catalyst, solvent, temperature. | High enantiomeric excess of a single atropisomer. |

| Chiral Auxiliary | Structure of the auxiliary, conditions for attachment and removal. | Stereocontrolled formation of the biaryl bond. |

| Kinetic Resolution | Chiral resolving agent, reaction time, conversion. | Separation of enantiomers from a racemic mixture. |

Scalable Synthesis Protocols and Process Chemistry Research

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process chemistry principles. The primary goals of a scalable synthesis are to ensure safety, cost-effectiveness, and environmental sustainability while maintaining high product quality and yield.

A key aspect of developing a scalable protocol is the selection of robust and reliable chemical reactions. For the core biaryl coupling step, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Negishi coupling are often favored due to their high functional group tolerance and generally high yields. However, for large-scale production, the cost of palladium catalysts can be a significant factor. Therefore, research into using more abundant and less expensive base-metal catalysts, such as those based on copper or iron, would be highly valuable.

Process optimization would involve a detailed study of reaction parameters, including catalyst loading, reaction time, temperature, and solvent selection. The use of flow chemistry, where reactants are continuously pumped through a reactor, can offer significant advantages over traditional batch processing for large-scale synthesis. Flow reactors can provide better control over reaction parameters, leading to improved safety, consistency, and efficiency.

Purification of the final product is another critical step in a scalable process. Crystallization is often the preferred method for large-scale purification as it can be highly effective in removing impurities and is generally more cost-effective than chromatography. The development of a robust crystallization procedure would involve screening various solvents and conditions to obtain the desired polymorph with high purity and yield.

Table 3: Comparison of Synthetic Routes for Scalability

| Feature | Laboratory Scale | Industrial Scale |

| Catalyst | Palladium-based catalysts are common. | Focus on reducing catalyst loading or using cheaper alternatives (e.g., copper, iron). |

| Reaction Setup | Batch processing in round-bottom flasks. | Continuous flow reactors for improved control and safety. |

| Purification | Often relies on column chromatography. | Primarily utilizes crystallization for cost-effectiveness and efficiency. |

| Solvent Usage | A wider range of solvents may be used. | Selection of green and easily recyclable solvents is prioritized. |

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 3 2 Methylphenyl Benzoic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. For a molecule like 5-Methoxy-3-(2-methylphenyl)benzoic acid, a suite of one-dimensional and multi-dimensional NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

To fully elucidate the connectivity and spatial arrangement of atoms, a combination of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two to three bonds. For this compound, COSY would be used to identify the spin systems within the two aromatic rings. For instance, it would show correlations between the adjacent protons on the benzoic acid ring and on the 2-methylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the methyl protons of the 2-methylphenyl group to the quaternary carbons of that ring, and critically, from the protons on one ring to the carbons of the other, confirming the biphenyl (B1667301) linkage. Correlations from the methoxy (B1213986) protons to the C5 carbon of the benzoic acid ring would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the two aromatic rings.

Hypothetical ¹H and ¹³C NMR Data

The following table presents plausible NMR chemical shift assignments for this compound, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| COOH | ~12.5 (s, 1H) | ~167.0 | H-2, H-4, H-6 → C OOH |

| 1 | - | ~132.0 | H-2, H-6 → C1 |

| 2 | ~7.8 (t, J=1.5 Hz, 1H) | ~118.0 | H-4, H-6, H-2' → C2 |

| 3 | - | ~142.0 | H-2, H-4, H-2', H-6' → C3 |

| 4 | ~7.4 (t, J=1.5 Hz, 1H) | ~125.0 | H-2, H-6, H-OCH₃ → C4 |

| 5 | - | ~160.0 | H-4, H-6, H-OCH₃ → C5 |

| 6 | ~7.6 (t, J=1.5 Hz, 1H) | ~119.0 | H-2, H-4 → C6 |

| OCH₃ | ~3.9 (s, 3H) | ~55.8 | H-OCH₃ → C5 |

| 1' | - | ~137.0 | H-2, H-6', H-CH₃ → C1' |

| 2' | - | ~136.0 | H-3', H-4', H-5', H-CH₃ → C2' |

| 3' | ~7.3 (m, 1H) | ~130.5 | H-5', H-CH₃ → C3' |

| 4' | ~7.2 (m, 1H) | ~128.0 | H-6' → C4' |

| 5' | ~7.3 (m, 1H) | ~126.0 | H-3' → C5' |

| 6' | ~7.2 (m, 1H) | ~129.0 | H-2, H-4' → C6' |

| CH₃ | ~2.2 (s, 3H) | ~20.5 | H-CH₃ → C1', C2', C3' |

Conformational Analysis and Dynamic NMR Studies

The bond connecting the two phenyl rings in this compound allows for rotation. The presence of the 2-methyl group likely introduces steric hindrance, which would restrict this rotation. Dynamic NMR (DNMR) studies, involving recording NMR spectra at various temperatures, could reveal information about the energy barrier to this rotation (atropisomerism). At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for otherwise equivalent protons, providing insight into the conformational dynamics of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elucidation of Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound and its fragments. For this compound (C₁₅H₁₄O₃), HRMS would confirm its molecular weight of 242.27 g/mol . cymitquimica.com By analyzing the fragmentation pattern, one can deduce the structure of the molecule and gain insights into potential reaction pathways or impurities.

Hypothetical HRMS Data

| Ion | Calculated m/z | Observed m/z | Inferred Fragment Loss |

| [M+H]⁺ | 243.0965 | 243.0961 | - |

| [M-OH]⁺ | 226.0938 | 226.0935 | Hydroxyl radical |

| [M-COOH]⁺ | 198.0988 | 198.0985 | Carboxyl radical |

| [M-CH₃-CO]⁺ | 199.0754 | 199.0751 | Methyl and CO loss |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the crystal lattice.

Crystallographic Studies of Polymorphs and Solvates

Organic molecules can often crystallize in different forms, known as polymorphs, or incorporate solvent molecules into their crystal structure, forming solvates. Each form can have distinct physical properties. Crystallization of this compound from various solvents under different conditions could potentially yield different crystalline forms. Identifying and characterizing these polymorphs and solvates is crucial for understanding the solid-state behavior of the compound. For some related substituted benzoic acids, polymorphism has been observed. nih.govmdpi.com

Intermolecular Interactions in the Solid State

Hypothetical Crystallographic Data Summary

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1295 |

| Z | 4 |

| Key Intermolecular Bonds | O-H···O (Carboxylic acid dimer), C-H···π |

| Dihedral Angle (Ring-Ring) | ~65° |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting and functional group analysis of chemical compounds. For this compound, these techniques provide detailed insights into the molecule's structural framework by probing the vibrational modes of its constituent bonds. While a dedicated experimental spectrum for this specific compound is not widely published, a comprehensive analysis can be constructed by examining the characteristic frequencies of its core components: the benzoic acid moiety, the methoxy group, and the methylphenyl substituent.

The FT-IR and Raman spectra of this compound are expected to be dominated by the vibrational modes of the carboxylic acid group. A very broad absorption band is anticipated in the FT-IR spectrum, typically ranging from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band in the FT-IR spectrum around 1700–1680 cm⁻¹. docbrown.info In the Raman spectrum, this C=O stretch would also be a prominent feature.

The aromatic rings of the molecule will give rise to a series of characteristic bands. The C-H stretching vibrations of the aryl groups typically appear in the region of 3100–3000 cm⁻¹. docbrown.info The C-C stretching vibrations within the aromatic rings are expected to produce a group of bands in the 1625–1400 cm⁻¹ region. These bands can be complex due to the substitution pattern.

The presence of the methoxy and methyl substituents introduces additional vibrational modes. The C-O stretching vibration of the methoxy group is expected to result in a distinct band in the FT-IR spectrum, typically around 1320–1210 cm⁻¹. docbrown.info The aliphatic C-H stretching vibrations of the methyl group attached to the phenyl ring will likely appear in the 2975–2850 cm⁻¹ range.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | Weak |

| Aromatic Rings | C-H stretch | 3100-3000 | Moderate |

| Methyl Group | C-H stretch | 2975-2850 | Moderate |

| Carboxylic Acid | C=O stretch | 1700-1680 (strong) | Strong |

| Aromatic Rings | C=C stretch | 1625-1400 | Strong |

| Methoxy Group | C-O stretch | 1320-1210 | Weak |

| Carboxylic Acid | O-H bend | 1440-1395 | Weak |

| Aromatic Rings | C-H out-of-plane bend | 900-675 | Moderate |

Note: The predicted frequencies are based on characteristic group frequencies and data from related compounds like benzoic acid. docbrown.inforesearchgate.net

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the two aromatic rings and the carbonyl group, as well as n → π* transitions of the carbonyl group.

The parent molecule, benzoic acid, exhibits a strong absorption band (the E2-band) around 230 nm and a weaker band (the B-band) around 270-280 nm, both attributed to π → π* transitions of the benzene (B151609) ring conjugated with the carboxylic acid group. A much weaker absorption corresponding to the n → π* transition of the carbonyl group is often observed as a shoulder on the B-band.

The introduction of the methoxy (-OCH₃) and methylphenyl (-C₆H₄CH₃) groups onto the benzoic acid scaffold is expected to influence the position and intensity of these absorption bands. Both the methoxy group and the methylphenyl group are considered auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. Typically, these groups cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

Therefore, for this compound, the primary π → π* absorption bands are anticipated to be red-shifted compared to benzoic acid. The extent of this shift will depend on the electronic interactions between the substituents and the benzoic acid core.

The photophysical properties, such as fluorescence, are also dictated by the electronic structure. Aromatic carboxylic acids can exhibit fluorescence, and the presence of the methoxy and methylphenyl groups can modulate the fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima). The non-planar nature of the biphenyl-like structure, with a dihedral angle between the two phenyl rings, can also play a significant role in the photophysical behavior by affecting the extent of π-conjugation. Detailed studies involving fluorescence spectroscopy would be necessary to fully characterize these properties.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Predicted λmax (nm) | Origin |

| π → π | ~235-245 | E2-band of the substituted benzene rings |

| π → π | ~275-290 | B-band of the substituted benzene rings |

| n → π* | ~300-320 (weak) | Carbonyl group |

Note: The predicted absorption maxima are estimations based on the spectrum of benzoic acid and the expected effects of the methoxy and methylphenyl substituents.

Computational Chemistry and Theoretical Modeling of 5 Methoxy 3 2 Methylphenyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 5-Methoxy-3-(2-methylphenyl)benzoic acid at the atomic level. DFT methods provide a balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry.

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations are used to determine the distribution of electrons within this compound and to characterize its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netvjst.vn

Analysis of the molecular electrostatic potential (MEP) surface reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). vjst.vn These regions are indicative of potential sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, and positive potential near the acidic hydrogen of the carboxyl group.

Various reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide quantitative measures of the molecule's reactivity. researchgate.net These descriptors are calculated from the energies of the HOMO and LUMO and are valuable for predicting the behavior of the molecule in chemical reactions.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

| HOMO Energy | -6.54 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap (ΔE) | 5.31 eV |

| Electronegativity (χ) | 3.885 |

| Chemical Hardness (η) | 2.655 |

| Global Softness (S) | 0.188 |

Note: The data in this table is hypothetical and representative of values typically obtained for similar aromatic carboxylic acids from DFT calculations.

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the bond connecting the two phenyl rings and the bond connecting the carboxylic acid group to the phenyl ring, gives rise to different conformers with varying energies.

Potential energy surface (PES) scans are performed using DFT to explore the conformational landscape of the molecule. By systematically rotating specific dihedral angles and calculating the energy at each step, the most stable (lowest energy) conformers can be identified. These studies are crucial for understanding the molecule's preferred shape, which in turn influences its packing in the solid state and its binding affinity to biological targets. The steric hindrance between the 2-methylphenyl group and the methoxy and carboxylic acid groups on the central phenyl ring is expected to play a significant role in determining the lowest energy conformation.

DFT calculations are a powerful tool for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model. niscpr.res.innih.govdergipark.org.tr

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and are often scaled by an empirical factor to improve agreement with experimental IR spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands, aiding in the structural characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. dergipark.org.trepstem.net Comparing these theoretical shifts with experimental data can help to confirm the molecular structure and assign specific resonances.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. vjst.vnvjst.vn These calculations can provide insights into the electronic transitions occurring within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR | C=O stretch (carboxylic acid) | ~1720 cm-1 |

| IR | O-H stretch (carboxylic acid) | ~3300-2500 cm-1 (broad) |

| 13C NMR | Carboxylic Carbon | ~170 ppm |

| 1H NMR | Carboxylic Proton | ~12-13 ppm |

| UV-Vis (TD-DFT) | λmax | ~250 nm |

Note: The data in this table is hypothetical and based on typical values for similar functional groups observed in computational and experimental studies.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with their environment.

In the context of pre-clinical drug discovery, MD simulations are invaluable for understanding how a ligand, such as this compound, interacts with a biological target, typically a protein. Starting from a docked pose of the ligand in the protein's binding site, an MD simulation can reveal the stability of the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to the binding affinity.

The simulation tracks the movements of all atoms in the system over time, providing a dynamic picture of the ligand-protein complex. Analysis of the simulation trajectory can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate the binding free energy, a more rigorous measure of binding affinity than docking scores alone. This information is critical for the rational design and optimization of potential drug candidates.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water).

These simulations can be used to study:

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to a solvent, which is a key determinant of its solubility.

Hydration Shell Structure: The arrangement of water molecules around the solute, which can impact its reactivity and conformational preferences.

Diffusion and Transport Properties: How the molecule moves and diffuses through a solvent.

By understanding how the solvent affects the molecular behavior of this compound, researchers can better predict its properties in different environments, which is crucial for applications ranging from materials science to pharmacology.

Molecular Docking and Virtual Screening for Target Identification (pre-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. The goal is to predict the binding affinity and mode, which are crucial for assessing the compound's potential as a therapeutic agent.

Virtual screening is a broader application of docking, where large libraries of compounds are computationally screened against a protein target to identify potential hits. For a novel compound like this compound, virtual screening could be used to identify its most likely biological targets. The process would involve preparing a 3D structure of the compound and docking it against a panel of known protein structures.

Methodology and Potential Targets: The docking process for this compound would typically involve software such as AutoDock or Glide. The protein target's structure, often obtained from the Protein Data Bank (PDB), is prepared by removing water molecules and adding hydrogen atoms. A binding site, or "grid box," is then defined on the protein. The ligand is then placed in this site in various conformations, and a scoring function is used to estimate the binding energy for each pose. Lower binding energy values typically indicate a more stable complex.

Given the structural similarity of this compound to other biphenyl (B1667301) carboxylic acid derivatives, several potential protein targets can be hypothesized. Biphenyl carboxylic acids have been investigated for their anti-inflammatory, anti-hypertensive, and anti-cancer activities. nih.govajgreenchem.com For instance, studies on similar compounds have explored their potential as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation, or urate transporter 1 (URAT1), a target for treating gout. fip.orgmdpi.com Other benzoic acid derivatives have been docked against targets for acute myeloid leukemia and various enzymes involved in fungal infections or diabetes. stmjournals.comnih.govnih.gov

The interaction of the ligand with the protein's active site residues is then analyzed. For this compound, the carboxylic acid group would be expected to form key hydrogen bonds, while the biphenyl structure could engage in hydrophobic and π-π stacking interactions. nih.gov

Interactive Table of Potential Protein Targets for Molecular Docking Below is a hypothetical table of potential protein targets for this compound, based on the activities of structurally related compounds.

| Target Protein | PDB ID | Associated Disease/Function | Rationale for Targeting |

| Cyclooxygenase-2 (COX-2) | 5KIR | Inflammation, Pain | Biphenyl and benzoic acid derivatives are known COX inhibitors. |

| Urate Transporter 1 (URAT1) | N/A | Gout, Hyperuricemia | Biphenyl carboxylic acids are a known class of URAT1 inhibitors. mdpi.com |

| Fructose-1,6-bisphosphatase | 2FIX | Diabetes | Benzoxazole benzenesulfonamide derivatives have been studied as inhibitors. chemijournal.com |

| Carbonic Anhydrase II | 3FFP | Glaucoma, Edema | Benzoic acid derivatives have been shown to be effective inhibitors. |

| α-Glucosidase | 3A4A | Diabetes | Sulfamoyl benzoic acid derivatives have shown inhibitory activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (pre-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

For this compound, a QSAR study would involve synthesizing a series of derivatives with modifications to the parent structure. For example, the position of the methoxy and methyl groups could be varied, or other substituents could be introduced. The biological activity of these compounds would then be determined experimentally.

Model Development: A QSAR model is developed by calculating various molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that correlates these descriptors with the observed biological activity. acs.orgnih.gov

The predictive power of the resulting QSAR model is assessed through internal and external validation techniques. A robust model can then be used to predict the activity of new analogs of this compound before they are synthesized, saving time and resources. Studies on other benzoic acid derivatives have shown that properties like hydrophobicity and molar refractivity can be key determinants of their inhibitory activity. nih.gov

Hypothetical QSAR Data Table The table below illustrates the type of data that would be generated for a QSAR study of this compound analogs. The activity values (pIC50) are hypothetical.

| Compound | R1 | R2 | LogP | Molar Refractivity | pIC50 (Hypothetical) |

| Analog 1 | 5-OCH3 | 2-CH3 | 4.2 | 75.3 | 6.8 |

| Analog 2 | 4-OCH3 | 2-CH3 | 4.1 | 75.3 | 6.5 |

| Analog 3 | 5-OCH3 | 3-CH3 | 4.3 | 75.3 | 7.1 |

| Analog 4 | 5-OH | 2-CH3 | 3.8 | 70.1 | 6.2 |

| Analog 5 | 5-OCH3 | H | 3.7 | 69.8 | 5.9 |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Methods

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Poor ADME properties are a major cause of late-stage drug development failure. In silico methods provide a rapid and cost-effective way to predict these properties before a compound is synthesized. nih.gov

Various online tools and software packages, such as SwissADME and ADMETlab 2.0, are available for predicting the ADME profile of a molecule based on its structure. stmjournals.com For this compound, these tools would be used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Key Predicted ADME Parameters: The predictions are based on established rules and models, such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound. nih.gov For this compound, key parameters would include its lipophilicity (LogP), water solubility, and potential to be a substrate or inhibitor of important drug-metabolizing enzymes.

Interactive Table of Predicted ADME Properties The following table presents a hypothetical ADME profile for this compound, as might be predicted by in silico tools.

| Property | Predicted Value | Significance |

| Molecular Weight | 242.27 g/mol | Conforms to Lipinski's rule (<500), suggesting good absorption. |

| LogP (Lipophilicity) | ~4.2 | Indicates good membrane permeability but may have lower solubility. |

| Water Solubility | Poorly soluble | May require formulation strategies to improve absorption. |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May have effects on the central nervous system. |

| CYP2D6 Inhibitor | Yes (predicted) | Potential for drug-drug interactions with other medications metabolized by this enzyme. |

| Drug-Likeness | Yes | Obeys Lipinski's rule of five, indicating good potential as an oral drug candidate. |

Pharmacological and Biological Activity Studies of 5 Methoxy 3 2 Methylphenyl Benzoic Acid Pre Clinical Focus

No Data on Mechanism of Action Elucidation in In Vitro Cellular and Biochemical Assays

Information regarding the specific molecular targets and mechanisms of 5-Methoxy-3-(2-methylphenyl)benzoic acid is currently absent from the scientific literature.

Enzyme Inhibition Kinetics and Selectivity Profiling

There are no published studies detailing the inhibitory effects of this compound on any specific enzymes. Consequently, data on its inhibition kinetics, such as IC50 or Ki values, and its selectivity profile against a panel of enzymes are not available.

Receptor Binding and Functional Assays in Recombinant Systems

No research has been made public that investigates the binding affinity of this compound to specific receptors. Therefore, its potential as an agonist, antagonist, or allosteric modulator at any given receptor remains unknown.

Modulation of Intracellular Signaling Pathways

The effect of this compound on intracellular signaling cascades has not been documented in the available scientific literature. There is no information on whether this compound can modulate pathways such as those involving kinases, phosphatases, or second messengers.

Structure-Activity Relationship (SAR) Investigations Not Found

Without a known biological target or activity, formal structure-activity relationship (SAR) studies for this compound and its analogs have not been reported.

Identification of Key Pharmacophoric Elements for Target Interaction

As no biological target has been identified, the key chemical features of this compound responsible for any potential biological activity have not been determined.

Impact of Substituent Modifications on Efficacy and Potency

There are no studies available that explore how modifying the methoxy (B1213986), methylphenyl, or benzoic acid moieties of the molecule affects its biological efficacy or potency.

Advanced Analytical and Bioanalytical Methodologies for 5 Methoxy 3 2 Methylphenyl Benzoic Acid

Development and Validation of Chromatographic Methods for Purity and Quantification

Chromatographic techniques form the cornerstone of analytical procedures for 5-Methoxy-3-(2-methylphenyl)benzoic acid, enabling the separation of the main compound from impurities and its precise quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used methods for the analysis of non-volatile compounds like this compound. These techniques are prized for their efficiency, accuracy, and applicability to purity testing and quantitative analysis.

A typical method involves reversed-phase chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter that must be controlled to ensure consistent retention and peak shape. Typically, a buffer is used to maintain a pH where the carboxylic acid group is in a single ionic form.

Method development for this compound would focus on optimizing parameters such as mobile phase composition (e.g., a gradient of acetonitrile or methanol and an aqueous buffer), column temperature, and flow rate to achieve baseline separation from any potential process impurities or degradation products. ekb.eg UPLC systems, which use smaller particle-sized columns (sub-2 µm), can achieve faster analysis times and higher resolution compared to traditional HPLC systems. researchgate.net Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), with the detection wavelength selected based on the compound's UV absorbance maximum.

Validation of the developed method is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. ekb.eg

| Parameter | HPLC Condition | UPLC Condition |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50% to 95% B over 15 min | 40% to 90% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 35 °C | 40 °C |

| Detection | UV at 220 nm | UV at 220 nm |

| Injection Volume | 10 µL | 2 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is required to convert the non-volatile acid into a more volatile ester or silyl derivative. escholarship.org

Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane to form the methyl ester. This process replaces the active hydrogen in the carboxylic acid group, increasing the compound's volatility and thermal stability, making it suitable for GC analysis. visionpublisher.info

The derivatized sample is then injected into the GC system, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17). A temperature program is typically used to ensure efficient separation of the analyte from other components. Detection is commonly achieved using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, making it suitable for quantification.

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Coupled Techniques for Comprehensive Analysis

Coupling chromatographic separation with mass spectrometry provides a powerful tool for structural elucidation and highly sensitive quantification, particularly in complex sample matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of compounds in complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov This technique combines the superior separation capabilities of HPLC or UPLC with the high sensitivity and selectivity of tandem mass spectrometry. eijppr.com

For the analysis of this compound, a sample would first undergo an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. The extract is then analyzed by LC-MS/MS, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. The analysis is usually performed in negative ion mode to deprotonate the carboxylic acid group.

The mass spectrometer, often a triple quadrupole (QqQ), is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the deprotonated molecule, [M-H]⁻), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. This process is highly specific and significantly reduces background noise, enabling quantification at very low concentrations. nih.gov A significant challenge in bioanalysis is the "matrix effect," where co-eluting compounds from the biological sample can suppress or enhance the ionization of the target analyte, potentially affecting accuracy. eijppr.comnih.gov This effect must be carefully evaluated during method validation.

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation followed by Solid-Phase Extraction (SPE) |

| LC System | UPLC |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M-H]⁻ | m/z 241.1 |

| Product Ion | Specific fragment (e.g., m/z 197.1 from loss of CO₂) |

| Collision Energy | Optimized for maximum fragment intensity |

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technology in metabolomics for the comprehensive analysis of small molecule metabolites in biological samples. visionpublisher.info If this compound were a metabolite or a xenobiotic, GC-MS could be used for its identification and relative quantification in metabolic profiling studies. nih.gov

The workflow involves extraction of metabolites from a biological sample, followed by the same derivatization process described for GC analysis to increase volatility. escholarship.org The derivatized extract is then analyzed by GC-MS. The mass spectrometer records the mass spectrum of the compounds as they elute from the GC column. The resulting electron ionization (EI) mass spectra, which exhibit extensive and reproducible fragmentation patterns, can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for compound identification. nih.gov This allows for the untargeted or targeted analysis of the compound and its potential metabolites within a complex biological background. core.ac.uk

| Parameter | Condition |

|---|---|

| Derivatization | Two-step: Methoxyamination followed by Silylation (e.g., with MSTFA) |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-600 |

| Identification | Comparison of retention time and mass spectrum with reference standards and spectral libraries (e.g., NIST) |

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly effective for the analysis of charged species, such as carboxylic acids.

For the analysis of this compound, a background electrolyte (buffer) is used to fill a narrow-bore fused-silica capillary. The sample is introduced at one end, and a high voltage is applied across the capillary. As a negatively charged carboxylate anion at neutral or basic pH, the analyte would migrate toward the anode. The separation of different acids can be achieved with high efficiency and short analysis times. researchgate.net Detection is typically performed on-capillary using a UV detector. CE offers advantages such as minimal sample and reagent consumption and high separation efficiency. researchgate.net

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 µm I.D., 40 cm total length |

| Background Electrolyte (Buffer) | 25 mM Sodium Phosphate, pH 7.0 |

| Voltage | 20 kV |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

A comprehensive search of scientific literature and chemical databases has revealed no specific studies detailing the electrochemical methods for the detection and redox behavior of this compound. Research in the field of electrochemistry often focuses on broader classes of compounds, and while there is information on the electrochemical analysis of benzoic acid derivatives in general, this data cannot be directly and accurately attributed to the specific molecule .

Electrochemical studies on related structures, such as various benzoic acid derivatives, have been performed using techniques like cyclic voltammetry and have explored their oxidation and reduction on different electrode materials, including boron-doped diamond and glassy carbon electrodes researchgate.net. For instance, the electrochemical reduction of benzoic acid has been investigated at platinum and gold microelectrodes, showing a mechanism where the acid dissociates before the electron transfer to the resulting proton occurs acs.org. Similarly, the oxidation of benzoic acid derivatives has been studied to understand reaction mechanisms, which can involve direct oxidation on the electrode surface or reaction with electro-generated radicals researchgate.net.

However, the specific redox potentials and electrochemical behavior of a molecule are highly dependent on its exact structure, including the position and nature of its substituents. The methoxy (B1213986) (-OCH₃) and methylphenyl (-C₆H₄CH₃) groups on the benzoic acid core of this compound will uniquely influence its electron density distribution and, consequently, its electrochemical properties. Without dedicated experimental studies on this particular compound, any discussion of its specific redox behavior or the development of electroanalytical detection methods would be purely speculative.

Therefore, no detailed research findings or data tables on the electrochemical properties of this compound can be provided at this time.

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets and Therapeutic Areas for 5-Methoxy-3-(2-methylphenyl)benzoic acid

The core structure of this compound, a biphenyl (B1667301) derivative of benzoic acid, is a common motif in compounds with significant biological activity. While the specific targets of this compound remain to be elucidated, its structural analogues have shown activity against a range of enzymes and receptors. For instance, various benzoic acid derivatives have been investigated as inhibitors of enzymes such as influenza neuraminidase nih.gov, sirtuins nih.gov, and malate (B86768) dehydrogenase (MDH) nih.gov, which are implicated in infectious diseases, aging, and cancer metabolism, respectively.

Future research should prioritize the screening of this compound against diverse panels of biological targets to identify its primary mechanism of action. Initial investigations could focus on targets where other biphenyl or benzoic acid-containing molecules have shown promise. The therapeutic areas of interest are broad and could potentially include oncology, neurodegenerative disorders, metabolic diseases, and inflammatory conditions. A systematic approach, combining computational docking studies with in vitro assays, will be crucial in pinpointing specific, high-affinity biological targets.

Table 1: Potential Biological Target Classes for Investigation

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

|---|---|---|

| Kinases | Many kinase inhibitors possess biphenyl scaffolds for interaction with the ATP-binding site. | Oncology, Inflammation |

| G-Protein Coupled Receptors (GPCRs) | The aromatic and carboxylic acid features can facilitate interactions with GPCR binding pockets. | CNS Disorders, Metabolic Disease |

| Nuclear Receptors | The lipophilic nature of the biphenyl group may allow for interaction with ligand-binding domains. | Endocrinology, Inflammation |

| Dehydrogenases | Related benzoic acid structures have shown inhibitory activity against MDH1 and MDH2. nih.gov | Cancer Metabolism |

Development of Prodrug Strategies and Advanced Delivery Systems (conceptual design)

The clinical utility of a therapeutic agent is often dictated by its pharmacokinetic properties. The carboxylic acid group in this compound is typically ionized at physiological pH, which can limit its passive diffusion across biological membranes and thus reduce oral bioavailability. researchgate.net A well-established method to overcome this is the prodrug approach, where the carboxylic acid is temporarily masked, often as an ester, to create a more lipophilic molecule that can be converted back to the active parent drug in the body by enzymes like esterases. researchgate.netnih.govnih.gov

Beyond prodrugs, advanced drug delivery systems (DDS) offer another avenue to enhance the therapeutic index of this compound. nih.gov These systems can improve solubility, prolong circulation time, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target effects. nih.gov Conceptual designs for this compound could involve encapsulation within nanocarriers.

Table 2: Conceptual Prodrug and Delivery System Strategies

| Strategy | Conceptual Design | Rationale |

|---|---|---|

| Prodrug | Ethyl Ester Prodrug: this compound ethyl ester | Masking the polar carboxylic acid group increases lipophilicity, potentially enhancing cell membrane permeability and oral absorption. researchgate.net The ester is designed to be cleaved by endogenous esterases to release the active drug. researchgate.net |

| Advanced DDS | Lipid Nanoparticles (LNPs): Encapsulation of the compound within a lipid-based nanocarrier. | LNPs are effective for delivering hydrophobic small molecules, improving solubility and altering pharmacokinetic profiles. frost.com |

| Advanced DDS | Polymeric Micelles: Formation of core-shell structures with the compound loaded in the hydrophobic core. | Micelles can increase the aqueous solubility of poorly soluble drugs and provide a platform for targeted delivery by modifying the shell with targeting ligands. nih.gov |

Application as a Chemical Probe for Biological Systems

Once a specific biological target for this compound is identified and validated, the molecule can be repurposed as a chemical probe. Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. To serve as a robust probe, the parent compound should exhibit high potency and selectivity for its target.

The structure of this compound could be synthetically modified to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups. A fluorescently-tagged version could be used in cellular imaging studies to visualize the subcellular localization of its target protein. A biotinylated derivative could be employed in pull-down assays to identify binding partners and protein complexes associated with the target. Such tools are critical for target validation and for understanding the broader biological context in which the target functions.

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological pathway or target. This compound is an ideal candidate for inclusion in HTS libraries due to its drug-like characteristics and synthetic tractability. Its derivatives can be systematically synthesized to create a focused library for structure-activity relationship (SAR) studies.

This compound and its analogues can be screened against a wide array of molecular targets. For instance, screening campaigns using various benzoic acid derivatives have been successful in identifying modulators of lipid accumulation nih.gov and antioxidant activity mdpi.com. Integrating this compound into HTS workflows will accelerate the discovery of its potential biological functions and provide starting points for medicinal chemistry optimization programs.

Table 3: Potential High-Throughput Screening Applications

| Screening Assay Type | Objective | Potential Discoveries |

|---|---|---|

| Enzymatic Assays | To identify inhibitory or activating effects on purified enzymes (e.g., kinases, proteases, phosphatases). | Novel enzyme inhibitors or activators. |

| Cell-Based Phenotypic Screens | To observe effects on cellular phenotypes such as cell viability, apoptosis, or differentiation. | Compounds with potential anti-cancer or regenerative medicine applications. |

| Receptor Binding Assays | To measure the affinity of the compound for a specific receptor target (e.g., GPCRs). | Novel receptor agonists or antagonists. |

| Gene Expression Profiling | To analyze changes in gene expression in cells treated with the compound. | Insights into the compound's mechanism of action and affected pathways. |

Sustainability and Environmental Considerations in Chemical Synthesis and Usage

In modern pharmaceutical development, the principles of green chemistry are paramount to minimize the environmental impact of chemical processes. mdpi.comjocpr.com The synthesis of this compound and its derivatives should be designed and optimized to be as sustainable as possible.

Key considerations include the use of renewable feedstocks, such as lignin-based materials, which can be processed to yield benzoic acid derivatives. rsc.orgescholarship.org The choice of solvents and reagents is also critical. Whenever possible, hazardous solvents should be replaced with greener alternatives like water or ethanol. mdpi.com Catalytic methods, including biocatalysis, are preferred over stoichiometric reagents to improve atom economy and reduce waste generation. jocpr.comispe.org Furthermore, developing energy-efficient synthetic routes and assessing the lifecycle and biodegradability of the final compound are essential components of a sustainable development strategy. reachemchemicals.comnumberanalytics.com

Table 4: Green Chemistry Principles for Sustainable Synthesis

| Principle | Application to Synthesis of this compound |

|---|---|

| Waste Prevention | Optimize reaction conditions (e.g., using catalysis) to maximize yield and minimize byproduct formation. numberanalytics.com |

| Atom Economy | Employ synthetic routes, such as cross-coupling reactions, that maximize the incorporation of starting materials into the final product. |

| Use of Renewable Feedstocks | Explore synthetic pathways starting from biomass-derived platform chemicals instead of petroleum-based starting materials. escholarship.orgresearchgate.net |

| Safer Solvents and Auxiliaries | Replace traditional volatile organic solvents with water, supercritical fluids, or bio-derived solvents. mdpi.com |

| Design for Energy Efficiency | Utilize catalytic processes that operate at ambient temperature and pressure to reduce energy consumption. reachemchemicals.com |

| Design for Degradation | Conduct studies to understand the environmental fate and biodegradability of the compound to prevent persistence in the environment. |

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-3-(2-methylphenyl)benzoic acid, and how can intermediates be characterized?

Methodological Answer: A common approach involves multi-step substitution and functionalization of the benzoic acid backbone. For example:

- Step 1 : Introduce the 2-methylphenyl group via Suzuki-Miyaura coupling using a boronic acid derivative and a halogenated benzoic acid precursor .

- Step 2 : Install the methoxy group using methylating agents (e.g., dimethyl sulfate) under alkaline conditions .

- Intermediate Characterization : Use H/C NMR to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) and HPLC (>98% purity) for purity validation .

Q. How can solubility and stability be optimized for this compound in biological assays?

Methodological Answer:

- Solubility : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in PBS (pH 7.4). For poor aqueous solubility, employ cyclodextrin-based encapsulation .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR : Assign aromatic protons and substituents via H NMR (e.g., coupling patterns for adjacent substituents) and C NMR for carbonyl confirmation (~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragment patterns consistent with methoxy and methylphenyl cleavages .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound?

Methodological Answer:

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl) for Suzuki coupling efficiency. Yields >80% are achievable with ligand-free conditions at 80°C .

- Protection/Deprotection : Temporarily protect the carboxylic acid group as a methyl ester during methoxylation to prevent side reactions, followed by hydrolysis with LiOH .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Replicate experiments using identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control for endotoxin levels.

- Metabolite Interference : Perform LC-MS to rule out degradation products. For example, demethylation of the methoxy group can alter activity profiles .

Q. What strategies resolve ambiguities in NMR spectral data for this compound?

Methodological Answer:

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Prioritize derivatives with improved binding scores.

- QSAR Analysis : Correlate substituent electronic parameters (Hammett constants) with activity data to predict optimal functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.